2-Isopropylnicotinic acid
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Overview
Description
2-Isopropylnicotinic acid is a derivative of nicotinic acid, which is a pyridine carboxylic acid. This compound is known for its unique chemical structure, which includes an isopropyl group attached to the second position of the nicotinic acid ring. This structural modification imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropylnicotinic acid typically involves the alkylation of nicotinic acid. One common method is the Friedel-Crafts alkylation, where nicotinic acid is reacted with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of 2-isopropylnicotinamide, which is obtained from the reaction of nicotinic acid with isopropylamine. The hydrogenation process is typically carried out in the presence of a palladium catalyst under high pressure and temperature conditions.
Chemical Reactions Analysis
Types of Reactions
2-Isopropylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The isopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of isopropyl ketones or carboxylic acids.
Reduction: Formation of isopropyl alcohol derivatives.
Substitution: Formation of various substituted nicotinic acid derivatives.
Scientific Research Applications
2-Isopropylnicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Isopropylnicotinic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways. For example, it may interact with nicotinic acetylcholine receptors, affecting neurotransmission and cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-Isopropylmalic acid: Another isopropyl-substituted compound with similar structural features.
Nicotinic acid: The parent compound, lacking the isopropyl group.
2-Chloronicotinic acid: A halogenated derivative of nicotinic acid.
Uniqueness
2-Isopropylnicotinic acid is unique due to the presence of the isopropyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C9H11NO2 |
---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-propan-2-ylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H11NO2/c1-6(2)8-7(9(11)12)4-3-5-10-8/h3-6H,1-2H3,(H,11,12) |
InChI Key |
CJFZDWVGTDOIBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC=N1)C(=O)O |
Origin of Product |
United States |
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